molecular formula C10H11N5O2 B12480567 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea CAS No. 76989-91-8

1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea

Cat. No.: B12480567
CAS No.: 76989-91-8
M. Wt: 233.23 g/mol
InChI Key: ZWTVCEOZNYIYCN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is a compound that combines a methoxyphenyl group with a triazole ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative of 1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: 1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea.

    Reduction: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea
  • 1-(4-Methylphenyl)-3-(4H-1,2,4-triazol-3-yl)urea
  • 1-(4-Chlorophenyl)-3-(4H-1,2,4-triazol-3-yl)urea

Comparison: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and binding properties, making it a valuable compound for specific applications.

Properties

CAS No.

76989-91-8

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)urea

InChI

InChI=1S/C10H11N5O2/c1-17-8-4-2-7(3-5-8)13-10(16)14-9-11-6-12-15-9/h2-6H,1H3,(H3,11,12,13,14,15,16)

InChI Key

ZWTVCEOZNYIYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC=NN2

Origin of Product

United States

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